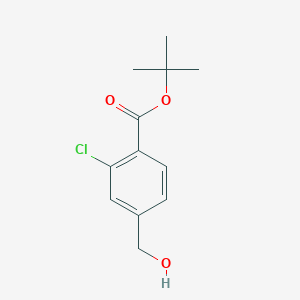
Sodium;azulene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;azulene-1-sulfonate is a water-soluble derivative of azulene, a naturally occurring hydrocarbon known for its vivid blue color. Azulene is found in various plants, such as chamomile, and has been studied for its anti-inflammatory properties. The sodium salt form of 1-azulenesulfonic acid is particularly notable for its applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;azulene-1-sulfonate can be synthesized through the sulfonation of azulene. This process typically involves the reaction of azulene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-azulenesulfonic acid sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium;azulene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted azulene compounds .
Scientific Research Applications
Sodium;azulene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and ulcers.
Industry: The compound is used in the formulation of dyes, pigments, and as a corrosion inhibitor
Mechanism of Action
The exact mechanism of action of 1-azulenesulfonic acid sodium salt is not fully understood. it is believed to exert its effects through antioxidative pathways and by modulating inflammatory responses. The compound may inhibit certain enzymes and interact with molecular targets involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Sodium gualenate: Another azulene derivative with anti-inflammatory properties.
1-Octanesulfonic acid sodium salt: Used in similar applications but differs in its hydrocarbon chain length.
Sodium hexanesulfonate: Another sulfonic acid salt with different applications in chromatography.
Uniqueness: Sodium;azulene-1-sulfonate is unique due to its azulene core, which imparts distinct chemical and biological properties. Its vivid blue color and anti-inflammatory effects make it particularly valuable in medicinal and industrial applications .
Properties
Molecular Formula |
C10H7NaO3S |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
sodium;azulene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-6-8-4-2-1-3-5-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
InChI Key |
FWYFZZHHADLSHQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



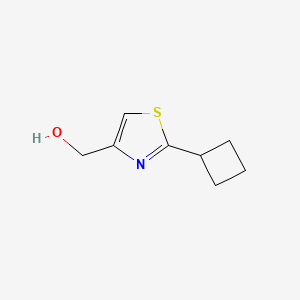
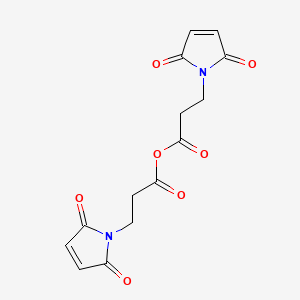
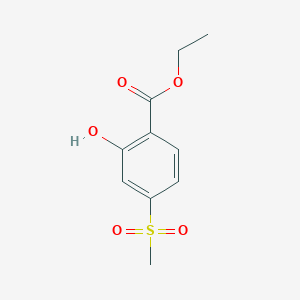
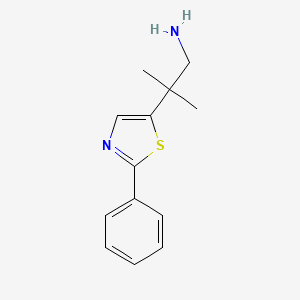
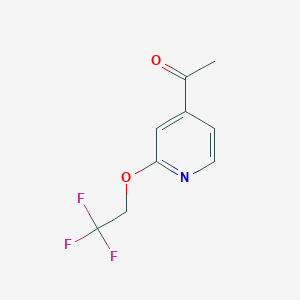

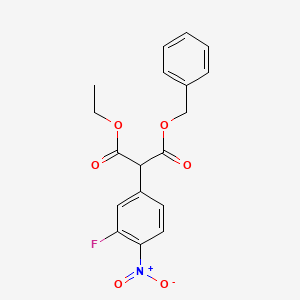
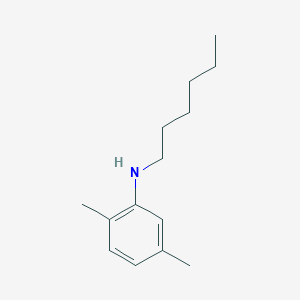

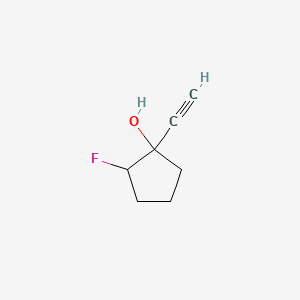
![beta-[(2-Hydroxyethyl)amino]-alpha-phenylbenzeneethanol](/img/structure/B8320009.png)
![8-tert-Butyl-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one](/img/structure/B8320019.png)
